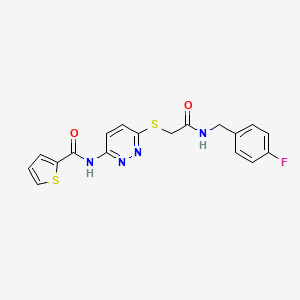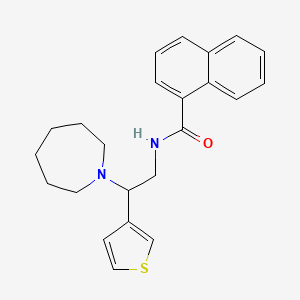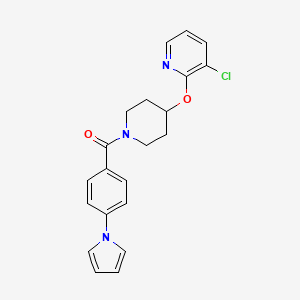![molecular formula C20H13Cl2F3N6O2 B2600913 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 893932-61-1](/img/structure/B2600913.png)
2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound’s structure suggests it might exhibit aromaticity due to the presence of the triazolo[4,5-d]pyrimidine ring. The chlorine and trifluoromethyl groups might also influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing chlorine and trifluoromethyl groups, as well as the electron-donating methyl group. These groups could direct and influence various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure, purity, and the conditions under which it’s stored. These properties could include its melting point, boiling point, solubility, and stability .Scientific Research Applications
Molecular Design and Synthesis
Compounds with structures similar to the mentioned chemical have been investigated for their potential as antiasthma agents, highlighting the importance of such molecules in medicinal chemistry. For instance, triazolopyrimidines have shown mediator release inhibitory activity, indicating their potential application in treating asthma and possibly other inflammatory diseases (Medwid et al., 1990).
Pharmacological Research
The development of selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) is a significant application of pyrazolopyrimidineacetamides. Such compounds, including DPA-714, a close relative to the mentioned chemical structure, demonstrate the role of these molecules in neuroimaging and the study of neuroinflammation and neurological disorders (Dollé et al., 2008).
Antitumor Activity
Another critical area of research involves the investigation of triazolopyrimidines for their antitumor activities. Compounds such as TTI-237, from the triazolo[1,5-a]pyrimidine class, have shown unique microtubule-active properties, distinguishing them from other microtubule-targeting agents and demonstrating their potential in cancer therapy (Beyer et al., 2008).
Antibacterial and Antimicrobial Research
The synthesis and study of novel pyrimidine derivatives incorporating the triazolopyrimidine ring system have also been explored for their antibacterial activities. Such research underscores the utility of these compounds in developing new antibacterial agents, potentially offering new treatments for resistant bacterial infections (Lahmidi et al., 2019).
Future Directions
properties
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N6O2/c1-10-2-4-12(7-14(10)22)31-18-17(28-29-31)19(33)30(9-26-18)8-16(32)27-15-6-11(20(23,24)25)3-5-13(15)21/h2-7,9H,8H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCCGECTQKCJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

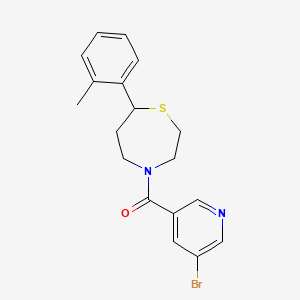
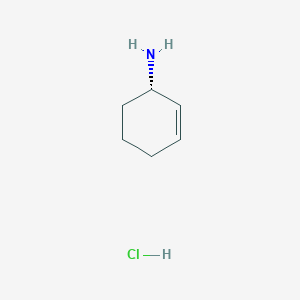
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2600837.png)
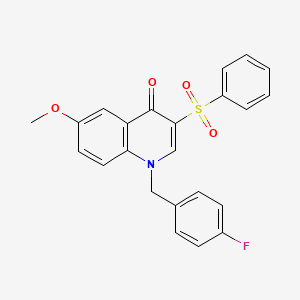
![2,4,6-trimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2600839.png)
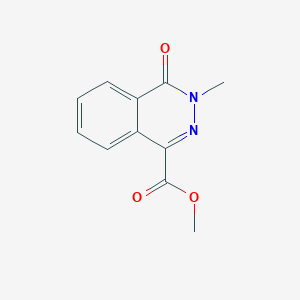

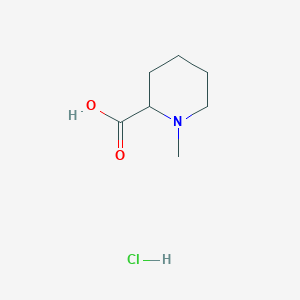
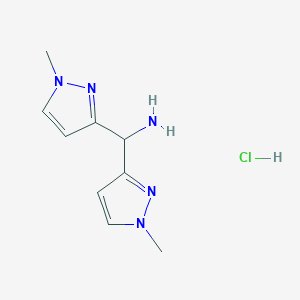
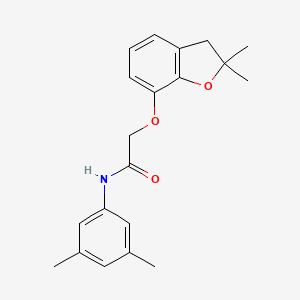
![[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2600847.png)
